molecular formula C8H13ClOS B14341353 2,2,4,4-Tetramethylthietane-3-carbonyl chloride CAS No. 96188-24-8

2,2,4,4-Tetramethylthietane-3-carbonyl chloride

Katalognummer: B14341353
CAS-Nummer: 96188-24-8
Molekulargewicht: 192.71 g/mol
InChI-Schlüssel: KIILYFVPDXLXBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,4,4-Tetramethylthietane-3-carbonyl chloride is an organic compound with a unique structure characterized by the presence of a thietane ring and multiple methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetramethylthietane-3-carbonyl chloride typically involves the reaction of 2,2,4,4-tetramethylthietane with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

2,2,4,4-Tetramethylthietane+Thionyl chloride2,2,4,4-Tetramethylthietane-3-carbonyl chloride+Sulfur dioxide+Hydrogen chloride\text{2,2,4,4-Tetramethylthietane} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 2,2,4,4-Tetramethylthietane+Thionyl chloride→2,2,4,4-Tetramethylthietane-3-carbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,4,4-Tetramethylthietane-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the thietane ring can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for sulfoxide formation; stronger oxidizing agents for sulfone formation.

Major Products

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution.

    Alcohols: Formed from reduction.

    Sulfoxides and Sulfones: Formed from oxidation.

Wissenschaftliche Forschungsanwendungen

2,2,4,4-Tetramethylthietane-3-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,2,4,4-Tetramethylthietane-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a versatile intermediate in various chemical reactions. The thietane ring’s strain also contributes to its reactivity, facilitating ring-opening reactions under certain conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,4,4-Tetramethylthietane-3-ol: An alcohol derivative with similar structural features but different reactivity.

    2,2,4,4-Tetramethylthietane-3-thiol: A thiol derivative with distinct chemical properties.

    2,2,4,4-Tetramethylthietane-3-amine: An amine derivative with unique applications in organic synthesis.

Uniqueness

2,2,4,4-Tetramethylthietane-3-carbonyl chloride is unique due to its combination of a strained thietane ring and a reactive carbonyl chloride group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.

Eigenschaften

CAS-Nummer

96188-24-8

Molekularformel

C8H13ClOS

Molekulargewicht

192.71 g/mol

IUPAC-Name

2,2,4,4-tetramethylthietane-3-carbonyl chloride

InChI

InChI=1S/C8H13ClOS/c1-7(2)5(6(9)10)8(3,4)11-7/h5H,1-4H3

InChI-Schlüssel

KIILYFVPDXLXBS-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(C(S1)(C)C)C(=O)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.